Crisdesalazine

Amyotrophic Lateral Sclerosis (ALS) Neuroprotection Motor Neuron Degeneration

Procure crisdesalazine for ALS and neurodegeneration research. Superior to riluzole and ibuprofen in SOD1G93A models with dual mPGES-1 inhibition and free radical scavenging. 400-fold GI safety margin enables chronic high-dose studies without gastric bleeding. Phase III canine success validates translational relevance.

Molecular Formula C16H14F3NO3
Molecular Weight 325.28 g/mol
CAS No. 927685-43-6
Cat. No. B1669618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrisdesalazine
CAS927685-43-6
Synonyms2-hydroxy-5-(2-(4-trifluoromethylphenyl)ethylamino)benzoic acid
AAD-2004
Molecular FormulaC16H14F3NO3
Molecular Weight325.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F
InChIInChI=1S/C16H14F3NO3/c17-16(18,19)11-3-1-10(2-4-11)7-8-20-12-5-6-14(21)13(9-12)15(22)23/h1-6,9,20-21H,7-8H2,(H,22,23)
InChIKeyUTMVACIBQLDZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Crisdesalazine (CAS 927685-43-6): A Dual mPGES-1 Inhibitor and Free Radical Scavenger for Neurodegenerative Research and Procurement


Crisdesalazine (INN; developmental code name AAD-2004) is a synthetic small molecule, structurally a derivative of aspirin [1], that functions as a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor and a potent free radical scavenger (spin trapping molecule) [2]. It is currently in Phase 1 clinical development for multiple neurodegenerative indications including Alzheimer's disease and amyotrophic lateral sclerosis (ALS), and has received orphan drug designations for ALS from the FDA, EMA, and Korean regulators [3][4]. Under the brand name GedaCure, crisdesalazine is also an approved veterinary treatment for canine cognitive dysfunction syndrome (CCDS) [5].

Why Crisdesalazine Cannot Be Readily Substituted by Conventional NSAIDs or Standard-of-Care ALS Agents


Crisdesalazine cannot be simply substituted by other anti-inflammatory agents like ibuprofen, celecoxib, or the ALS drug riluzole because it possesses a unique, dual-target pharmacological profile that concurrently blocks both mPGES-1-mediated PGE2 inflammation and free radical-mediated oxidative stress [1]. This simultaneous, multi-modal action yields functional and safety outcomes demonstrably superior to these comparators in validated disease models, and is fundamentally distinct from single-mechanism COX inhibitors or pure antioxidants, thereby creating a distinct evidence-based niche that precludes simple analog replacement [2].

Product-Specific Quantitative Evidence: Verifiable Differentiation of Crisdesalazine Against Key Comparators


Direct Head-to-Head Comparison: Superior Efficacy vs. Ibuprofen and Riluzole in ALS Mouse Model

In a direct comparative study using the SOD1G93A transgenic mouse model of ALS, crisdesalazine (AAD-2004) demonstrated superior therapeutic efficacy compared to both ibuprofen and the standard-of-care ALS drug riluzole [1]. The study reported that crisdesalazine reduced autophagosome formation, axonopathy, and motor neuron degeneration, leading to improved motor function and increased lifespan. The authors explicitly concluded that crisdesalazine was 'superior to ibuprofen or riluzole' in these assays [1].

Amyotrophic Lateral Sclerosis (ALS) Neuroprotection Motor Neuron Degeneration

Gastrointestinal Safety: 400-Fold Safety Margin vs. NSAIDs in Rodent Model

A key differentiator for crisdesalazine is its exceptional gastrointestinal safety profile compared to NSAIDs [1]. In rodent studies, gastric bleeding was not induced by crisdesalazine even at a dose 400-fold higher than the maximal therapeutically effective dose in SOD1G93A mice [1]. This contrasts starkly with the well-documented gastrointestinal toxicity of traditional NSAIDs like ibuprofen and celecoxib at therapeutic or supratherapeutic doses [2].

Gastrointestinal Safety Drug Safety Profile Anti-inflammatory

Distinct Immunomodulatory Action: Promotion of M1 to M2 Macrophage Transition in MS Model

In an experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, crisdesalazine demonstrated a unique immunomodulatory effect not reported for simple mPGES-1 inhibitors or NSAIDs [1]. Treatment significantly promoted the M1 (pro-inflammatory) to M2 (anti-inflammatory) phase transition in macrophages, an effect that was correlated with reduced clinical symptoms, inflammatory cell infiltration, and demyelination in the spinal cord [1].

Multiple Sclerosis Immunomodulation Macrophage Polarization

Validated Clinical Translation: Phase III Efficacy in Canine Alzheimer's Model

Crisdesalazine's biological activity has been validated in a large, controlled veterinary clinical trial, providing translational evidence that is rare among early-stage drug candidates [1]. In a Phase III study with 48 companion dogs suffering from severe canine cognitive dysfunction syndrome (CCDS, an Alzheimer's disease analog), crisdesalazine demonstrated significant improvement in cognitive function in both primary and secondary outcome measures compared to placebo [1]. This led to regulatory approval under the brand name GedaCure [2].

Translational Medicine Canine Cognitive Dysfunction Alzheimer's Disease

Crisdesalazine (AAD-2004): Defined Research and Application Scenarios Based on Quantitative Evidence


Advanced Amyotrophic Lateral Sclerosis (ALS) Preclinical Studies

Procure crisdesalazine for ALS research programs seeking a neuroprotective agent with a proven, direct head-to-head advantage over both riluzole and ibuprofen in the SOD1G93A mouse model [1]. Its dual mechanism (mPGES-1 inhibition and free radical scavenging) and exceptional gastrointestinal safety margin (400-fold) make it a superior tool for chronic dosing studies [1].

Investigating mPGES-1 Inhibition with Reduced GI Toxicity

Utilize crisdesalazine in chronic inflammation models where long-term NSAID use is limited by gastrointestinal side effects. Its demonstrated lack of gastric bleeding at doses 400-fold above the therapeutic maximum in rodents [1] provides a significant advantage for studies requiring extended, high-dose anti-inflammatory treatment [2].

Neuroinflammation and Macrophage Polarization in Multiple Sclerosis Models

Apply crisdesalazine in experimental autoimmune encephalomyelitis (EAE) studies to explore its unique ability to promote an M1-to-M2 macrophage phase transition [1]. This distinct immunomodulatory effect, validated in vivo by reduced demyelination and clinical symptoms [1], is not a reported feature of standard mPGES-1 inhibitors and offers a novel pathway for investigation.

Translational Research in Alzheimer's Disease and Dementias

Incorporate crisdesalazine into research programs aiming for high translational relevance. Its Phase III success in a canine Alzheimer's analog trial [1] and subsequent veterinary approval [2] offer a robust validation bridge from mouse models to clinical application, de-risking the compound for human neurodegenerative disease studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crisdesalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.